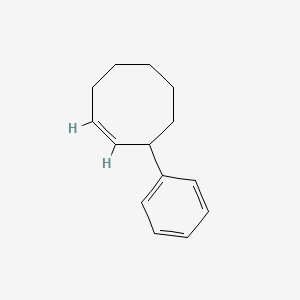
3-Phenyl-1-cyclooctene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-cyclooctene is an organic compound with the molecular formula C14H18 It is a cycloalkene with a phenyl group attached to the third carbon of the cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cyclooctene typically involves the reaction of cyclooctene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of the Grignard Reagent: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Addition to Cyclooctene: The phenylmagnesium bromide is then added to cyclooctene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1-cyclooctene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can reduce the double bond in the cyclooctene ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylcyclooctanone or phenylcyclooctanol.
Reduction: Formation of 3-Phenylcyclooctane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-cyclooctene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials through processes such as ring-opening metathesis polymerization (ROMP).
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-cyclooctene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The phenyl group can participate in electrophilic aromatic substitution, while the double bond in the cyclooctene ring can undergo addition reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Cyclooctene: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
3-Methyl-1-cyclooctene: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
3-Ethyl-1-cyclooctene: Similar to 3-Methyl-1-cyclooctene but with an ethyl group, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
7287-13-0 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(1Z)-3-phenylcyclooctene |
InChI |
InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4-5,7-9,11-13H,1-3,6,10H2/b9-5- |
InChI-Schlüssel |
YEUZDWLVCVNEAO-UITAMQMPSA-N |
Isomerische SMILES |
C1CC/C=C\C(CC1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCC=CC(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




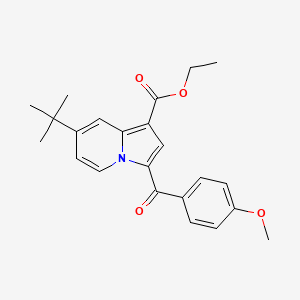
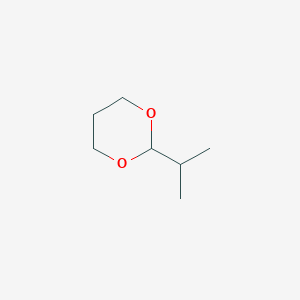

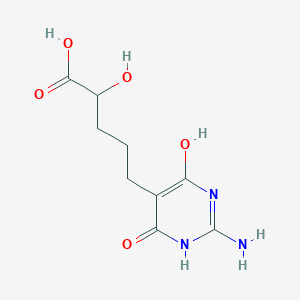
![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
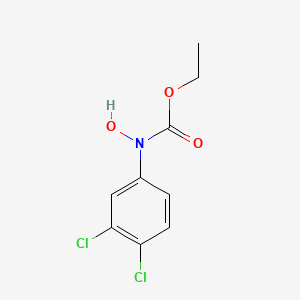
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

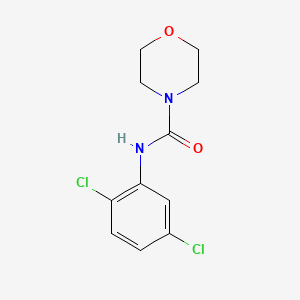
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
